Cycloviolacin O14 is a cyclic peptide belonging to a class of compounds known as cyclotides, which are characterized by their unique circular structure and stability. Cycloviolacin O14 was isolated from the plant Viola odorata, commonly known as sweet violet. Cyclotides, including cycloviolacin O14, have garnered significant interest due to their diverse biological activities, including antimicrobial and anti-cancer properties.
Cycloviolacin O14 is derived from Viola odorata, a flowering plant native to Europe and parts of Asia. The extraction of cycloviolacin O14 involves harvesting the plant material, typically during summer or winter, and employing various solvent extraction techniques to isolate the peptide from the plant matrix .
Cycloviolacin O14 is classified as a cyclotide, which is a family of cyclic peptides composed of approximately 30 amino acids. These peptides are characterized by their head-to-tail cyclization and a unique cystine knot motif that contributes to their structural stability and resistance to proteolytic degradation .
The synthesis of cycloviolacin O14 can be achieved through both natural extraction methods and chemical synthesis.
Cycloviolacin O14 exhibits a distinct molecular structure characterized by its cyclic arrangement and the presence of disulfide bonds that stabilize its conformation.
The chemical behavior of cycloviolacin O14 can be analyzed through its interactions with biological membranes and other substrates.
The mechanism by which cycloviolacin O14 exerts its biological effects involves several key processes.
Cycloviolacin O14 possesses several notable physical and chemical properties that contribute to its functionality.
Cycloviolacin O14 has several promising applications in scientific research and therapeutic development.
Cycloviolacin O14 is classified within the bracelet subfamily of cyclotides, distinguished by its circular backbone lacking a cis-proline twist. It comprises 31 amino acids (sequence: GSIPACGESCFKGKCYTPGCSCSKYPLCAKN) stabilized by three interlocked disulfide bonds (Cysᴵ–Cysᴵⱽ, Cysᴵᴵ–Cysⱽ, Cysᴵᴵᴵ–Cysⱽᴵ) that form the CCK motif [2] [5]. This knot topology creates a rigid molecular scaffold that displays surface-exposed loops capable of hydrophobic and electrostatic interactions with biological membranes.
Mechanism of Defense Actions:
Table 1: Comparative Features of Cyclotide Subfamilies
Subfamily | Structural Feature | Net Charge | Representative Activity |
---|---|---|---|
Bracelet (e.g., CyO14) | All-trans backbone | +3 | Hemolytic, insecticidal |
Möbius | cis-Pro in loop 5 | Variable (e.g., kalata B1: +2) | Uterotonic, anti-HIV |
Trypsin Inhibitor | Linear cystine knot | +3 | Enzyme inhibition |
Cycloviolacin O14 was first isolated in 2006 from Viola odorata during a comprehensive analysis of cyclotide diversity in Violaceae. Ireland et al. identified 30 cyclotides from aerial and root tissues of this species, 13 of which were novel, including Cycloviolacin O14 [3]. The peptide was characterized using:
Viola odorata belongs to the Violaceae family (Malpighiales order), which expresses cyclotides as part of its innate defense machinery. Cycloviolacin O14 localizes to vacuoles and cell walls in leaves and stems, consistent with its role in deterring herbivores and pathogens [4] [7]. Phylogenetically, cyclotides are restricted to eudicots, with Violaceae hosting the highest diversity—over 157 novel precursors identified across Viola species through transcriptomic analyses [4] [9].
Cycloviolacin O14 epitomizes the concept of a "natural combinatorial template": Its conserved CCK scaffold supports hypermutation in six backbone loops, enabling functional diversification while maintaining structural stability [3] [4]. This plasticity facilitates engineering of novel bioactivities:
Key Design Principles:
Table 2: Bioactivity Optimization via Cycloviolacin O14-Derived Sequences
Engineered Feature | Biological Impact | Application Potential |
---|---|---|
Lys acetylation | 18-fold ↓ anthelmintic activity | Validates charge-dependent bioactivity |
Hydrophobic loop 3 variants | Enhanced membrane disruption | Broad-spectrum antimicrobials |
Cyclotide-cytotoxin fusions | Selective cancer cell cytotoxicity (e.g., MCF-7) | Targeted chemotherapeutics |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: